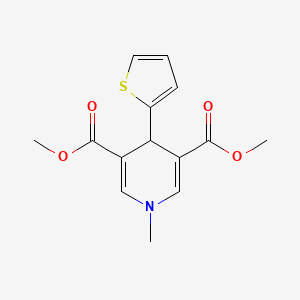

dimethyl 1-methyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves reactions of various pyridinio derivatives with dimethyl acetylenedicarboxylate under specific conditions. For example, dimethyl 4-thia-1-azatetracyclo derivatives, which share a similar structural motif, are prepared through reactions in chloroform or benzene at room or elevated temperatures, yielding moderate yields (Kakehi et al., 1994). Another method involves the preparation of 3,5-dihydro-1H-thieno[3,4-c]pyrrole 2,2-dioxides reacting with dimethyl acetylenedicarboxylate to form novel compounds under varying conditions (Ando et al., 1992).

Molecular Structure Analysis

The molecular structures of these compounds are elucidated using physical and spectral analysis, including X-ray diffraction techniques. The structures are often confirmed through mechanistic considerations and spectral inspections, providing insight into the complex arrangements and interactions within these molecules (Kakehi et al., 1994).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including thermolysis and Diels-Alder reactions, leading to the formation of different derivatives with distinct chemical properties. For example, the thermolysis of 4-thia-1-azatetracyclo derivatives in xylene yields dimethyl phthalate and corresponding thiazole derivatives in good yields (Kakehi et al., 1994). The Diels-Alder reaction of 3,5-dihydro-1H-thieno[3,4-c]pyrrole 2,2-dioxides with dimethyl acetylenedicarboxylate produces various novel compounds depending on the reaction conditions and substituents (Ando et al., 1992).

Scientific Research Applications

New Heterocyclic Compound Synthesis

Various research studies have utilized dimethyl acetylenedicarboxylate to synthesize new heterocycles, showing the versatility of this reagent in organic synthesis. For example, reactions with 1-pyridinio(thiocarbonyl)methylides and 2-isoquinolinio(thiocarbonyl)methylides yield new dimethyl 10aH-pyrido[1,2-d][1,4]thiazepine-1,2-dicarboxylate derivatives and corresponding dimethyl 6aH-pyrido[1,2-d]thieno[2′,3′-b][1,4]thiazepine-5,6-dicarboxylates, confirmed by X-ray analyses (A. Kakehi, S. Ito, J. Hakui, 1993).

Antileukemic Activity

Studies on dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate derivatives and their reduction products have demonstrated modest in vivo antileukemia activity, indicating potential pharmaceutical applications. Some diesters exhibited significant activity against P-388 leukemia in vivo, suggesting these compounds' relevance in developing new antileukemic treatments (W. Anderson, P. Corey, 1977).

Synthetic Methodologies

The synthesis of dimethyl heterocyclic-o-dicarboxylates using dimethyl acetylenedicarboxylate highlights the importance of this reagent in preparing key intermediates for various heterocyclic compounds, further emphasizing its role in the development of novel synthetic methodologies (Y. Tominaga, K. Ueda, 2005).

Thiazolo[3,2-a]pyridine Derivatives

The low-temperature reaction with 3-formylchromones results in the synthesis of thiazolo[3,2-a]pyridine derivatives, showcasing another application of dimethyl acetylenedicarboxylate in heterocyclic compound synthesis. This process involves unusual rearrangements and yields compounds that could have interesting biological activities (Michael A. Terzidis et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

dimethyl 1-methyl-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c1-15-7-9(13(16)18-2)12(11-5-4-6-20-11)10(8-15)14(17)19-3/h4-8,12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUJTPRHVHYDQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(C(=C1)C(=O)OC)C2=CC=CS2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5522897.png)

![1-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5522913.png)

![2-{[(5-nitro-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5522917.png)

![N-[2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522930.png)

![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5522951.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B5522958.png)

![N-cyclohexyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B5522975.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5522979.png)

![8-fluoro-2-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5522985.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5522989.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5522998.png)